molecular formula C19H13Cl2NO2 B2398165 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide CAS No. 400084-92-6

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide

Cat. No.: B2398165
CAS No.: 400084-92-6
M. Wt: 358.22
InChI Key: XNRMPDQDWATQBQ-DHZHZOJOSA-N
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Description

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide is an organic compound that features a dichlorophenyl group, a furan ring, and an acrylamide moiety

Preparation Methods

The synthesis of 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenyl and furfural as the primary starting materials.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide can be compared with similar compounds such as:

    2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may have similar biological activities.

    Furan derivatives: Compounds with a furan ring often exhibit unique chemical properties.

    Acrylamide derivatives:

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c20-13-6-9-16(17(21)12-13)18-10-7-15(24-18)8-11-19(23)22-14-4-2-1-3-5-14/h1-12H,(H,22,23)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRMPDQDWATQBQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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